

A Technical Guide to the Spectroscopic Characterization of Methyl 4-hydroxy-2-methylbenzoate

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Compound of Interest

Compound Name:	<i>Methyl 4-hydroxy-2-methylbenzoate</i>
CAS No.:	57556-31-7
Cat. No.:	B181683

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Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of **Methyl 4-hydroxy-2-methylbenzoate** (C₉H₁₀O₃), a substituted aromatic ester. Aimed at researchers, chemists, and drug development professionals, this document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). Each section includes not only the spectral data but also field-proven experimental protocols, explaining the causality behind methodological choices to ensure data integrity and reproducibility. The guide synthesizes data from multiple spectroscopic techniques to provide a validated and unambiguous structural confirmation, serving as a critical reference for quality control, synthetic chemistry, and materials science applications.

Introduction to Methyl 4-hydroxy-2-methylbenzoate

Methyl 4-hydroxy-2-methylbenzoate is an organic compound with significant utility in synthetic chemistry as a building block for more complex molecules. Its structural characterization is paramount for verifying purity, confirming synthetic outcomes, and understanding its chemical behavior. The molecule features a benzene ring substituted with a hydroxyl group, a methyl group, and a methyl ester group, leading to a distinct spectroscopic fingerprint. This guide provides the foundational spectroscopic data and protocols required for its unambiguous identification.

Molecular Structure

The structural arrangement of functional groups dictates the compound's spectroscopic properties.

Caption: Molecular structure of **Methyl 4-hydroxy-2-methylbenzoate**.

Physicochemical Properties

A summary of key identifiers and properties for **Methyl 4-hydroxy-2-methylbenzoate** is provided below.^[1]

Property	Value
IUPAC Name	methyl 4-hydroxy-2-methylbenzoate ^[1]
CAS Number	57556-31-7 ^[1]
Molecular Formula	C ₉ H ₁₀ O ₃ ^[1]
Molecular Weight	166.17 g/mol ^[1]
InChIKey	FINKSGWSBJRISB-UHFFFAOYSA-N ^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Theoretical Principles

^1H and ^{13}C NMR spectroscopy are based on the magnetic properties of the hydrogen and carbon-13 nuclei, respectively. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency (RF) energy promotes transitions between these states, and the precise frequency required is highly sensitive to the local electronic environment, a phenomenon known as the chemical shift (δ). Couplings between adjacent nuclei (J-coupling) cause signals to split, revealing neighborhood information.[3]

Experimental Protocol: ^1H and ^{13}C NMR Acquisition

This protocol ensures the acquisition of high-resolution NMR spectra suitable for structural confirmation.

- Sample Preparation:
 - Weigh 5-25 mg of the sample for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.[4] The higher concentration for ^{13}C is necessary due to the low natural abundance of the ^{13}C isotope and its lower intrinsic sensitivity.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 ; or DMSO- d_6). Deuterated solvents are used to avoid large solvent signals in the ^1H spectrum and to provide a lock signal for the spectrometer to maintain field stability.[4]
 - Ensure the sample is fully dissolved. If necessary, use gentle vortexing. For samples with particulate matter, filter the solution through a pipette with a small glass wool plug into a clean NMR tube to prevent magnetic field distortions that broaden spectral lines.[4]
 - Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing ($\delta = 0.00$ ppm).[4]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Tune and match the probe to the correct frequency for the nucleus being observed (^1H or ^{13}C).

- "Lock" the spectrometer onto the deuterium signal from the solvent. This compensates for any magnetic field drift during the experiment.
- "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks. Poor shimming leads to broad and distorted lineshapes.
- Acquire the spectrum using standard pulse sequences. For ^{13}C NMR, broadband proton decoupling is typically used to collapse C-H couplings, simplifying the spectrum to single lines for each unique carbon atom and providing a Nuclear Overhauser Effect (NOE) enhancement of the signal.[3]

Data Analysis and Interpretation

Note: As experimental data for **Methyl 4-hydroxy-2-methylbenzoate** is not readily available in public databases, the following data is predicted based on established chemical shift principles and data from structurally similar compounds. This serves as an expert interpretation of the expected spectrum.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.85	d	1H	Ar-H (H6)	Ortho to the electron-withdrawing ester group, deshielded.
~ 6.70	d	1H	Ar-H (H5)	Ortho to the electron-donating -OH group, shielded.
~ 6.65	s	1H	Ar-H (H3)	Meta to -OH, ortho to -CH ₃ , shielded.
~ 5.50	br s	1H	-OH	Phenolic proton, chemical shift is variable and depends on concentration/solvent.
~ 3.88	s	3H	-OCH ₃	Ester methyl group protons.
~ 2.45	s	3H	Ar-CH ₃	Aromatic methyl group protons.

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 170.0	C=O	Ester carbonyl carbon, highly deshielded.
~ 158.0	C4-OH	Aromatic carbon attached to the hydroxyl group.
~ 141.0	C2-CH ₃	Aromatic carbon attached to the methyl group.
~ 132.0	C6	Aromatic methine carbon adjacent to the ester.
~ 122.0	C1	Quaternary aromatic carbon attached to the ester.
~ 116.0	C5	Aromatic methine carbon ortho to the hydroxyl group.
~ 114.0	C3	Aromatic methine carbon ortho to the methyl group.
~ 52.0	-OCH ₃	Ester methyl carbon.
~ 21.0	Ar-CH ₃	Aromatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Theoretical Principles

Different chemical bonds vibrate at characteristic frequencies. By analyzing the absorption spectrum, one can identify the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) bonds. The region from 4000 to 1500 cm^{-1} is typically used for functional group identification, while the region below 1500 cm^{-1} (the "fingerprint region") is unique to the molecule as a whole.

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples.[5] KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm^{-1}) and its plasticity allows it to form a transparent disc under pressure.[6]

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

- Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C) and stored in a desiccator to prevent moisture absorption.[5][6] Water shows prominent broad peaks around 3400 cm^{-1} and 1640 cm^{-1} , which can obscure sample signals.[5]
- Grinding: In an agate mortar, grind 1-2 mg of the sample until it is a fine, uniform powder. Add 100-200 mg of the dried KBr and continue to grind the mixture rapidly to ensure it is homogenous and the particle size is smaller than the IR wavelength, which minimizes light scattering.[5][7]
- Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply a vacuum for several minutes to remove trapped air and moisture, which can cause the final pellet to be opaque or crack.[5][6]
- Formation: Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[5] This high pressure causes the KBr to plasticize and form a solid, transparent or semi-transparent disc.
- Analysis: Carefully remove the disc from the die and place it in the spectrometer's sample holder for analysis.

Data Analysis and Interpretation

The IR spectrum provides direct evidence for the key functional groups in **Methyl 4-hydroxy-2-methylbenzoate**.[8]

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 3350	Broad, Strong	O-H stretch (phenolic hydroxyl)
~ 3050	Medium	Aromatic C-H stretch
~ 2960	Medium	Aliphatic C-H stretch (methyl groups)
~ 1680	Strong, Sharp	C=O stretch (ester carbonyl)
~ 1610, 1580	Medium-Strong	C=C stretch (aromatic ring)
~ 1250	Strong	C-O stretch (ester)
~ 1150	Strong	C-O stretch (phenol)
~ 830	Strong	C-H bend (out-of-plane, indicative of substitution pattern)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Principles

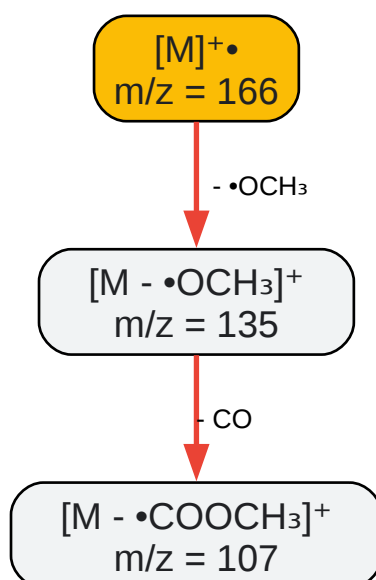
In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV).[10] This process is energetic enough to eject an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$).[11] This ion is often unstable and breaks apart into smaller, charged fragments and neutral radicals. The mass spectrometer separates these charged fragments based on their m/z ratio, and the resulting spectrum shows the relative abundance of each fragment. The standardized 70 eV energy allows for reproducible fragmentation patterns and the creation of spectral libraries.[10]

Experimental Protocol: Electron Ionization (EI-MS)

- **Sample Introduction:** Introduce a small amount of the volatile sample into the ion source, often via a Gas Chromatography (GC) system which separates components of a mixture before they enter the mass spectrometer.[9]
- **Ionization:** In the ion source, a heated filament emits electrons. These electrons are accelerated to an energy of 70 eV and directed into the path of the gaseous sample molecules.[12][13]
- **Acceleration:** The resulting positive ions (both molecular and fragment ions) are pushed out of the ion chamber by a repeller voltage and accelerated by a potential difference into the mass analyzer.
- **Mass Analysis:** The mass analyzer (e.g., a quadrupole) separates the ions based on their m/z ratio by applying electric or magnetic fields.[9]
- **Detection:** An electron multiplier detects the ions, generating a signal proportional to the number of ions at each m/z value.

Data Analysis and Interpretation

The mass spectrum confirms the molecular weight and reveals stable fragments that are characteristic of the molecule's structure.[8]



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Caption: Key fragmentation pathways for **Methyl 4-hydroxy-2-methylbenzoate** in EI-MS.

m/z	Relative Intensity	Proposed Fragment
166	High	[M] ^{+•} (Molecular Ion)
135	Very High (Base Peak)	[M - •OCH ₃] ⁺ (Loss of the methoxy radical)
107	Medium	[M - •COOCH ₃] ⁺ (Loss of the carbomethoxy radical) or [135 - CO] ⁺ (Loss of carbon monoxide from the m/z 135 fragment)

The molecular ion peak at m/z 166 confirms the molecular weight of 166.17 g/mol .^[1] The base peak at m/z 135 is highly characteristic and results from the loss of a methoxy radical (•OCH₃, 31 Da), forming a stable acylium ion.^[11] A subsequent loss of carbon monoxide (CO, 28 Da) from this fragment gives rise to the peak at m/z 107.

Summary and Conclusion

The structural identity of **Methyl 4-hydroxy-2-methylbenzoate** is unequivocally confirmed through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl and ester functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. The protocols and data presented in this guide constitute a self-validating system for the characterization of this compound, providing researchers with a reliable and comprehensive reference for their work.

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